molecular formula C9H9N3OS B14393338 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-36-7

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Katalognummer: B14393338
CAS-Nummer: 89374-36-7
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: XUMGMKBIMDRTDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl isothiocyanate with ethylamine. The reaction proceeds through the formation of an intermediate, which upon heating undergoes intramolecular cyclization to yield the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in excitatory neurotransmission in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific substitution pattern and the presence of the ethylamino group, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an AMPA receptor antagonist sets it apart from other thiazine derivatives, making it a valuable candidate for further research and development in medicinal chemistry .

Eigenschaften

CAS-Nummer

89374-36-7

Molekularformel

C9H9N3OS

Molekulargewicht

207.25 g/mol

IUPAC-Name

2-(ethylamino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C9H9N3OS/c1-2-10-9-12-7(13)6-4-3-5-11-8(6)14-9/h3-5H,2H2,1H3,(H,10,12,13)

InChI-Schlüssel

XUMGMKBIMDRTDR-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=O)C2=C(S1)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.